molecular formula C19H23ClN2O B2524263 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide CAS No. 953383-28-3

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide

Cat. No.: B2524263
CAS No.: 953383-28-3
M. Wt: 330.86
InChI Key: HUMAQMVOTDULII-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a dimethylaminophenyl group linked by a propyl chain to an acetamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3-(4-(dimethylamino)phenyl)propylamine to form an intermediate amide.

    Acetylation: The intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(3-(4-methylphenyl)propyl)acetamide
  • 2-(4-chlorophenyl)-N-(3-(4-aminophenyl)propyl)acetamide
  • 2-(4-chlorophenyl)-N-(3-(4-hydroxyphenyl)propyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule in various research fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMAQMVOTDULII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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